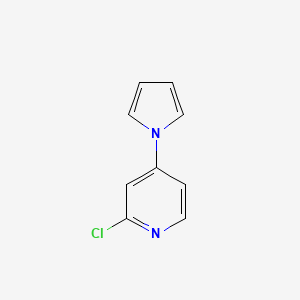

2-chloro-4-(1H-pyrrol-1-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2 |

|---|---|

Molecular Weight |

178.62 g/mol |

IUPAC Name |

2-chloro-4-pyrrol-1-ylpyridine |

InChI |

InChI=1S/C9H7ClN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h1-7H |

InChI Key |

IUTWVAFLRFUPMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 2 Chloro 4 1h Pyrrol 1 Yl Pyridine

Precursor Synthesis and Halopyridine Functionalization

The synthesis of the target compound fundamentally relies on the availability of appropriately substituted chloropyridine building blocks. The functionalization of the pyridine (B92270) ring, particularly the introduction of a chlorine atom at the C2 or C4 position, is a critical first step before the pyrrole (B145914) moiety can be introduced.

Synthesis of Chloropyridine Building Blocks (e.g., 2-chloropyridine (B119429), 4-chloropyridine)

The preparation of chloropyridine isomers serves as the bedrock for the synthesis of more complex derivatives.

2-Chloropyridine can be produced through several established routes. A primary industrial method involves the direct reaction of pyridine with chlorine gas; however, this can lead to mixtures, including the formation of 2,6-dichloropyridine. wikipedia.org A more controlled synthesis involves the chlorination of 2-hydroxypyridine (B17775) (or its tautomer, 2-pyridone) using a chlorinating agent such as phosphoryl chloride. wikipedia.orgnih.gov Another effective approach is the synthesis from pyridine-N-oxides, which can be conveniently converted to 2-chloropyridines in high yields. wikipedia.org The oxidation of 2-chloropyridine yields 2-chloropyridine-N-oxide, a versatile intermediate for further functionalization. wikipedia.orgchemicalbook.com

4-Chloropyridine (B1293800) is another crucial intermediate. Its synthesis can be achieved by reacting pyridine with chlorinating reagents like sulfur oxychloride, phosphorus oxychloride, or phosphorus pentachloride under controlled temperature conditions. google.compatsnap.com An alternative pathway involves using N-(4-pyridyl) pyridinium (B92312) chloride hydrochloride as a starting material, which reacts with a chlorinating agent to yield 4-chloropyridine or its hydrochloride salt. google.com

Strategies for Pyrrole Ring Formation

With the chloropyridine core established, the subsequent critical step is the formation and attachment of the pyrrole ring. Several synthetic strategies are employed to achieve this, leveraging both classical and contemporary catalytic methods to form the necessary carbon-nitrogen bond.

The Paal-Knorr synthesis is a foundational and widely used method for constructing pyrrole rings. wikipedia.orgrgmcet.edu.in The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com In the context of synthesizing 2-chloro-4-(1H-pyrrol-1-yl)pyridine, this would conceptually involve the reaction of 4-amino-2-chloropyridine (B126387) with a 1,4-dicarbonyl compound. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism proceeds through the formation of a hemiaminal, which then undergoes cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com While effective, a limitation of the traditional Paal-Knorr synthesis can be the requirement for harsh reaction conditions, such as prolonged heating in acid, which may not be compatible with sensitive functional groups. rgmcet.edu.inalfa-chemistry.com

Transition-metal catalysis, particularly with copper, offers a powerful and efficient alternative for C-N bond formation in pyrrole synthesis. acs.org Copper-catalyzed tandem reactions have been developed to synthesize pyrroles and heteroarylpyrroles from readily available precursors like 1,4-dihalo-1,3-dienes. nih.govorganic-chemistry.org These methods often overcome the limitations of regioselectivity and functional group compatibility seen in traditional syntheses. organic-chemistry.org A typical catalytic system employs copper(I) iodide (CuI) as the catalyst, N,N'-dimethylethylenediamine (DMEDA) as a ligand, and a base such as cesium carbonate. organic-chemistry.org This approach allows for the direct formation of both C-N bonds in a single, highly flexible transformation. organic-chemistry.org Other copper-catalyzed routes include the reaction of O-acetyl oximes with β-ketoesters, which can generate polysubstituted pyrroles under redox-neutral conditions. nih.gov

Palladium-catalyzed decarboxylative cross-coupling has emerged as a sophisticated strategy for forming C-C and C-N bonds, providing a modern route to substituted pyrroles. This method circumvents the need to prepare often unstable organometallic reagents by using stable and readily available carboxylic acids as coupling partners. nih.gov For the synthesis of 2-aryl azaheterocycles, a dual-catalyst system employing both palladium and copper is often used. nih.gov In this process, the (2-azaaryl)carboxylate is believed to undergo a copper-mediated decarboxylation to form an organocopper species, which then transmetalates to palladium before reductive elimination furnishes the coupled product. nih.gov This approach is considered more ecologically favorable. nih.gov Flow chemistry has also been applied to palladium-catalyzed decarboxylative cross-coupling to produce 2-arylpyrroles, demonstrating the potential for scalable synthesis. researchgate.net

Gold catalysis provides an elegant and highly efficient pathway for the synthesis of multisubstituted pyrroles through a cascade hydroamination/cyclization reaction. organic-chemistry.orgnih.govacs.org This method typically involves the reaction of easily accessible starting materials, such as α-amino ketones and alkynes. nih.govacs.org The process is noted for its high regioselectivity, broad functional group tolerance, and high atom economy. organic-chemistry.orgacs.org The proposed mechanism begins with the gold-catalyzed hydroamination of an alkyne with an α-amino ketone to generate an enamine intermediate. acs.org This intermediate then undergoes a gold-promoted cyclization, followed by dehydration, to yield the final pyrrole product. acs.org This cascade approach allows for the construction of complex pyrrole structures in a single, efficient step. organic-chemistry.orgnih.gov

Base-Mediated Intramolecular Cyclization

While direct base-mediated intramolecular cyclization to form this compound is not a commonly cited method, analogous cyclizations are fundamental in heterocyclic synthesis. Such a strategy would likely involve a precursor molecule already containing the pyridine core and a side chain amenable to cyclization to form the pyrrole ring. For instance, a suitably substituted aminopyridine could be modified with a four-carbon unit containing electrophilic sites, which could then undergo a base-mediated intramolecular condensation to yield the pyrrole ring. The specific precursors for this pathway to this compound would need to be designed and synthesized.

Direct Synthesis Routes to this compound

Direct methods focus on the formation of the bond between the pyridine and pyrrole rings.

Photochemical Synthesis from Halopyridines and Pyrrole (Analogous to 4-(1H-pyrrol-1-yl)pyridine synthesis)

Photochemical methods can be employed to induce the coupling of aromatic and heteroaromatic rings. In a process analogous to the synthesis of 4-(1H-pyrrol-1-yl)pyridine, a mixture of a halopyridine, such as 2-chloro-4-iodopyridine (B15674) or 2,4-dichloropyridine (B17371), and pyrrole could be subjected to ultraviolet irradiation. This method often proceeds via a radical mechanism and may lead to a mixture of isomers. The regioselectivity of the reaction would be a critical factor to control to obtain the desired this compound.

Palladium-Catalyzed Coupling Reactions for Pyrrolyl-Pyridine Linkage

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a highly relevant example. organic-chemistry.org In a potential synthesis of this compound, 2,4-dichloropyridine could be reacted with pyrrole in the presence of a palladium catalyst and a suitable ligand. The regioselectivity of this reaction is a key challenge, as coupling can occur at either the C2 or C4 position of the dichloropyridine. nih.gov However, by carefully selecting the ligand and reaction conditions, it is possible to favor substitution at the C4 position. nih.gov

Another approach is the Suzuki-Miyaura coupling, which typically forms carbon-carbon bonds but can be adapted for C-N bond formation. nih.govorganic-chemistry.orglibretexts.org This would involve the reaction of a halo-substituted pyridine with a pyrrole-boronic acid or a related organoboron derivative. nih.govorganic-chemistry.org

| Coupling Reaction | Reactants | Catalyst System (Analogous) | Base | Solvent (Analogous) |

| Buchwald-Hartwig | 2,4-Dichloropyridine, Pyrrole | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene |

| Suzuki-Miyaura | 2-Chloro-4-iodopyridine, Pyrrole-1-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water |

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a common method for the synthesis of substituted pyridines. chemrxiv.org The pyridine ring is rendered susceptible to nucleophilic attack by the presence of electron-withdrawing groups. The synthesis of this compound via this method could be envisioned through two primary pathways:

Reaction of 2,4-Dichloropyridine with Pyrrolide: The reaction of 2,4-dichloropyridine with a pyrrolide salt (e.g., potassium pyrrolide) would involve the displacement of one of the chloro substituents. The regioselectivity of this reaction is crucial, with the C4 position being generally more activated towards nucleophilic attack in such systems. stackexchange.comnih.gov

Clauson-Kaas Reaction with 2-Chloro-4-aminopyridine: A well-established method for forming N-substituted pyrroles is the Clauson-Kaas reaction. nih.govarkat-usa.orgbeilstein-journals.org This reaction involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst. nih.govarkat-usa.orgbeilstein-journals.org The required precursor, 2-chloro-4-aminopyridine, can be synthesized through various reported methods, including the reduction of 2-chloro-4-nitropyridine. google.comchemicalbook.comgoogle.comchemicalbook.com

| Reaction | Reactants | Conditions (Analogous) |

| Nucleophilic Substitution | 2,4-Dichloropyridine, Potassium Pyrrolide | DMF, elevated temperature |

| Clauson-Kaas Reaction | 2-Chloro-4-aminopyridine, 2,5-Dimethoxytetrahydrofuran | Acetic acid, reflux |

One-Pot Sequential Pyrrolation-Cyclization Methods

One-pot syntheses offer advantages in terms of efficiency and reduced waste. A potential one-pot method for this compound could involve the in-situ formation of a reactive intermediate that subsequently undergoes pyrrolation. For example, a reaction could be designed where a substituted pyridine undergoes a transformation to generate a reactive site at the C4 position, which is then trapped by pyrrole in the same reaction vessel. While specific one-pot methods for this exact compound are not widely reported, the development of such a process would be a valuable contribution to synthetic methodology.

Chemical Derivatization and Functional Group Interconversions

The this compound molecule possesses two primary sites for further chemical modification: the chloro substituent on the pyridine ring and the C-H bonds of both the pyridine and pyrrole rings.

The chlorine atom at the C2 position is a versatile handle for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: The chloro group can be replaced by a variety of aryl or vinyl groups through a Suzuki-Miyaura coupling reaction with a corresponding boronic acid. organic-chemistry.orglibretexts.org This allows for the introduction of a wide range of substituents at the C2 position.

Buchwald-Hartwig Amination: The chloro group can be substituted with various primary or secondary amines via a Buchwald-Hartwig amination. organic-chemistry.org This provides access to a diverse library of 2-amino-4-(1H-pyrrol-1-yl)pyridine derivatives.

Heck Coupling: The Heck reaction allows for the coupling of the chloropyridine with alkenes to form substituted vinylpyridines. organic-chemistry.orgwikipedia.orgresearchgate.net

| Derivatization Reaction | Reagent | Catalyst System (Analogous) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | 2-Aryl-4-(1H-pyrrol-1-yl)pyridine |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / Ligand / Base | 2-(Phenylamino)-4-(1H-pyrrol-1-yl)pyridine |

| Heck Coupling | Styrene | Pd(OAc)₂ / PPh₃ / Base | 2-Styryl-4-(1H-pyrrol-1-yl)pyridine |

Functional group interconversions can also be performed on the substituents introduced through these derivatization reactions, further expanding the chemical space accessible from this compound.

Electrophilic Aromatic Substitution on the Pyrrole Moiety

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. libretexts.org These reactions typically occur at the C2 position (alpha to the nitrogen atom) due to the greater stabilization of the cationic intermediate (arenium ion) through resonance. libretexts.org

A common electrophilic substitution reaction is the Vilsmeier-Haack reaction , which introduces a formyl group (-CHO) onto an aromatic ring. organic-chemistry.orgnumberanalytics.com This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). numberanalytics.comwikipedia.org The electron-rich nature of the pyrrole ring in this compound would direct the formylation to the pyrrole moiety. organic-chemistry.orgchemistrysteps.com The resulting iminium ion intermediate is then hydrolyzed during workup to yield the aldehyde. wikipedia.orgtcichemicals.com

Another important electrophilic aromatic substitution is the Friedel-Crafts acylation , which involves the introduction of an acyl group using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction would also be expected to occur on the electron-rich pyrrole ring. The resulting acylated product is generally deactivated to further substitution. organic-chemistry.org

| Reaction | Reagents | Product Type | Key Features |

|---|---|---|---|

| Vilsmeier-Haack Reaction | POCl₃, DMF, then H₂O | Formylated Pyrrole | Formylates electron-rich arenes. organic-chemistry.org The active electrophile is a chloroiminium ion. numberanalytics.com |

| Friedel-Crafts Acylation | Acyl halide/anhydride, AlCl₃ | Acylated Pyrrole | Introduces an acyl group. organic-chemistry.org The product is deactivated to further substitution. organic-chemistry.org |

Nucleophilic Additions to the Pyridine Ring System

The pyridine ring, particularly when substituted with an electron-withdrawing group like chlorine, is susceptible to nucleophilic aromatic substitution (SNA). wikipedia.orgmasterorganicchemistry.com The chlorine atom at the 2-position of this compound is a good leaving group, and the nitrogen atom in the pyridine ring helps to stabilize the negative charge in the intermediate Meisenheimer complex, especially when the attack occurs at the ortho or para positions. wikipedia.org

Nucleophiles such as amines, alkoxides, and thiols can displace the chloride. For instance, the reaction of 2-chloropyridine derivatives with amines can introduce a new nitrogen-containing substituent at the 2-position. youtube.com Similarly, reactions with arenethiolates can lead to the formation of arylthio-pyridines. rsc.org The reactivity in these SNAr reactions is influenced by the nature of the nucleophile and the presence of other substituents on the pyridine ring. rsc.org The reaction generally proceeds via an addition-elimination mechanism. rsc.org

It has been noted that pyridines are particularly reactive in nucleophilic aromatic substitutions when substituted at the ortho or para positions, as the negative charge can be effectively delocalized onto the nitrogen atom. wikipedia.org

| Nucleophile Type | Example Reagent | Product Type | Reaction Conditions/Notes |

|---|---|---|---|

| Amines | Ammonia, primary/secondary amines | 2-Aminopyridine (B139424) derivatives | A classic example is the Chichibabin reaction, which uses sodium amide. wikipedia.org |

| Alkoxides | Sodium methoxide | 2-Alkoxypyridine derivatives | Can occur on dichloropyridine precursors. |

| Thiols | Arenethiolates | 2-Arylthiopyridine derivatives | Follows second-order kinetics. rsc.org |

Halogenation and Functionalization of Side Chains

While "this compound" does not inherently have side chains, functional groups introduced through reactions like the Vilsmeier-Haack or Friedel-Crafts acylations can be further modified. For example, a formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. An acyl group can be reduced to an alkyl group via methods like the Wolff-Kishner or Clemmensen reductions. organic-chemistry.org

Direct halogenation of the pyridine or pyrrole ring can also be achieved, though regioselectivity can be an issue. The choice of halogenating agent and reaction conditions would be crucial in determining the outcome.

Green Chemistry Approaches in Synthetic Routes

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact.

Solvent-Free Reaction Conditions

Performing reactions without a solvent minimizes waste and can sometimes lead to improved reaction rates and yields. For instance, zinc-mediated Friedel-Crafts acylations have been successfully carried out under solvent-free conditions, often with microwave irradiation. organic-chemistry.org

Microwave and Ultrasound Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.goveurekaselect.comlew.ro This technique has been applied to the synthesis of various heterocyclic compounds, including pyrroles and pyridines. eurekaselect.commdpi.com For example, microwave irradiation has been used to accelerate the synthesis of pyrrole derivatives and in palladium-catalyzed cross-coupling reactions. mdpi.com The rapid heating associated with microwaves can sometimes lead to side reactions if not carefully controlled. nih.gov

Ultrasonic irradiation is another green technique that can enhance reaction rates and yields. nih.gov It has been used for the synthesis of biologically active heterocycles, often in water and without the need for a catalyst. nih.gov

| Approach | Technique | Advantages | Example Application |

|---|---|---|---|

| Solvent-Free | Heating or microwave irradiation without solvent | Reduced waste, potential for faster reactions | Zinc-mediated Friedel-Crafts acylation organic-chemistry.org |

| Energy-Assisted | Microwave Irradiation | Reduced reaction times, higher yields, energy efficiency nih.govnih.gov | Synthesis of pyrroles and pyridines, eurekaselect.commdpi.com Pd-catalyzed couplings |

| Ultrasound Irradiation | Improved yields and reaction times, often catalyst-free nih.gov | Synthesis of N-(4-arylthiazol-2-yl)hydrazones in water nih.gov | |

| Sustainable Catalysis | Use of non-toxic, abundant metal catalysts or metal-free systems | Reduced environmental impact, lower cost | Manganese(II) and cobalt(II) catalysis, eurekaselect.com metal-free triazole synthesis rsc.org |

Reaction Mechanisms and Mechanistic Investigations of 2 Chloro 4 1h Pyrrol 1 Yl Pyridine Transformations

Mechanistic Pathways of Pyrrole-Pyridine Linkage Formation

The synthesis of the 2-chloro-4-(1H-pyrrol-1-yl)pyridine structure is a key aspect of its chemistry. The formation of the bond between the pyrrole (B145914) and pyridine (B92270) rings can be achieved through various synthetic strategies, with mechanisms often involving radical or metal-catalyzed processes.

Photochemical conditions can facilitate the formation of the pyrrole-pyridine linkage through radical-mediated pathways. These processes often involve the generation of highly reactive radical species that can lead to the desired C-N bond formation. For instance, under photochemical conditions, radical reactions can occur, often favoring substitution at the 2-position of the pyridine ring. youtube.com

In a related context, certain pyrrole derivatives have been shown to act as photoinitiators for radical photopolymerization upon irradiation. researchgate.net This suggests that the pyrrole moiety can be susceptible to forming radical species under light, a principle that could be harnessed for the synthesis of the parent compound. The mechanism would likely involve the light-induced generation of a pyrrolyl radical, which could then attack an appropriately activated pyridine precursor.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N bonds. In the case of this compound synthesis, a ligand-accelerated cross-coupling mechanism is a plausible pathway. These reactions typically involve a Pd(0)/Pd(II) catalytic cycle.

Drawing an analogy from ligand-accelerated C(sp2)-H/arylboron cross-coupling, the mechanism for the formation of the pyrrole-pyridine linkage would likely proceed as follows nih.gov:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of a 2,4-dichloropyridine (B17371) precursor, forming a Pd(II) intermediate.

Ligand Exchange: A pyrrole anion (pyrrolide) displaces a ligand from the palladium center.

Reductive Elimination: The pyrrolyl group and the pyridine ring are reductively eliminated from the palladium center, forming the C-N bond of this compound and regenerating the Pd(0) catalyst.

The presence of specific ligands, such as mono-N-protected amino acids, can accelerate key steps in the catalytic cycle, such as reductive elimination, leading to higher efficiency and yields. nih.gov

| Catalyst System Component | Plausible Role in Pyrrole-Pyridine Linkage Formation |

| Palladium(0) | Active catalytic species that initiates the cross-coupling cycle. |

| Ligand (e.g., phosphine, N-heterocyclic carbene) | Stabilizes the palladium center and accelerates key reaction steps. |

| Base | Deprotonates pyrrole to form the nucleophilic pyrrolide anion. |

Mechanisms of Functional Group Reactivity on the Compound

The reactivity of this compound is dominated by the chloro group on the pyridine ring and the electronic nature of the interconnected heterocyclic systems.

While direct oxidation of this compound is not extensively detailed, the principles of pyridine and pyrrole oxidation can be applied. The pyridine ring is generally electron-deficient, making it less susceptible to oxidation compared to the electron-rich pyrrole ring.

Oxidizing agents like pyridinium (B92312) chlorochromate (PCC), a milder version of chromic acid, are used for the controlled oxidation of alcohols to aldehydes or ketones. libretexts.orgmasterorganicchemistry.com The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester followed by an elimination reaction. libretexts.orgmasterorganicchemistry.com If a susceptible functional group were present on the pyridine or pyrrole ring of the title compound, a similar oxidative transformation could be envisioned. The mechanism involves the attack of an alcohol on the chromium center, followed by proton transfer and elimination to form a C=O bond. libretexts.orgmasterorganicchemistry.com

| Oxidizing Agent | General Transformation | Key Mechanistic Feature |

| Pyridinium Chlorochromate (PCC) | Primary alcohols to aldehydes, secondary alcohols to ketones. masterorganicchemistry.comyoutube.com | Formation of a chromate ester intermediate. masterorganicchemistry.com |

| Chromic Acid | Stronger oxidation, can oxidize aldehydes to carboxylic acids. masterorganicchemistry.com | Involves a Cr(VI) species. |

The reduction of the chloro-substituted pyridine ring can be achieved through various methods. Catalytic hydrogenation using a palladium catalyst is a common approach for the hydrodehalogenation of aryl chlorides. The mechanism typically involves the oxidative addition of the C-Cl bond to the palladium surface, followed by reaction with hydrogen and reductive elimination of the dechlorinated product.

The chloro substituent at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, including hydrolysis, particularly under forcing conditions or with activation. The rate of hydrolysis can be significantly influenced by the electronic properties of the heterocyclic system.

Studies on the hydrolysis of α-chloro-N-methyl-4-pyridone have shown that a more polarized structure with greater zwitterionic character enhances the rate of hydrolysis. nih.gov The 4-pyridone structure has a greater contribution from its polar, zwitterionic resonance form, making the carbon atom attached to the chlorine more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. nih.gov While this compound is not a pyridone, the presence of the nitrogen atoms and the potential for resonance stabilization can influence the electrophilicity of the carbon bearing the chlorine atom, thereby affecting its reactivity towards solvolysis. The hydrolysis reactions are typically carried out in the presence of a base like sodium hydroxide. nih.gov

Intermolecular Interactions and Aggregation Mechanisms

Supramolecular Assembly Formation

There is currently no available scientific literature that specifically investigates or provides data on the formation of supramolecular assemblies of this compound. Investigations into the aggregation behavior, including the potential for π-stacking or other non-covalent interactions that would lead to the formation of larger ordered structures in solution or the solid state, have not been reported. Consequently, there are no research findings or data tables to present on this topic.

Anion-Induced Changes in Aggregate Systems

Consistent with the lack of information on its supramolecular assembly, there are no studies on how anions might influence the aggregation behavior of this compound. Research into the anion sensing or recognition capabilities of this compound, which would involve the study of changes in its potential aggregate systems upon the introduction of various anions, has not been published. Therefore, no detailed research findings or data tables on anion-induced changes can be provided.

Spectroscopic and Advanced Characterization Techniques in Structural Elucidation of 2 Chloro 4 1h Pyrrol 1 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity of atoms can be determined.

The ¹H NMR spectrum of 2-chloro-4-(1H-pyrrol-1-yl)pyridine is expected to exhibit distinct signals corresponding to the protons on both the pyridine (B92270) and pyrrole (B145914) rings.

Pyridine Ring Protons: The pyridine ring will show three aromatic protons. The proton at the C6 position, adjacent to the nitrogen and the chlorine-bearing carbon, would likely appear as a doublet at the most downfield region of the spectrum due to the deshielding effects of the electronegative nitrogen and chlorine atoms. The proton at the C5 position would likely appear as a doublet of doublets, coupled to both the C6 and C3 protons. The proton at the C3 position, adjacent to the chlorine-bearing carbon, would likely appear as a doublet.

Pyrrole Ring Protons: The pyrrole ring has two pairs of chemically equivalent protons. The protons at the C2' and C5' positions (adjacent to the nitrogen) are expected to be in a different chemical environment than the protons at the C3' and C4' positions. This would result in two distinct signals, each integrating to two protons. These signals are typically triplets or more complex multiplets due to coupling with each other. For the related compound 4-(pyrrol-1-yl)pyridine, the ¹H NMR signals for the pyrrole protons appear as two triplets.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| H-6 (Pyridine) | Downfield (e.g., ~8.0-8.5) | Doublet (d) |

| H-5 (Pyridine) | Mid-aromatic region (e.g., ~7.0-7.5) | Doublet of doublets (dd) |

| H-3 (Pyridine) | Mid-aromatic region (e.g., ~7.0-7.5) | Doublet (d) |

| H-2', H-5' (Pyrrole) | Aromatic region (e.g., ~7.0-7.5) | Triplet (t) |

| H-3', H-4' (Pyrrole) | Aromatic region (e.g., ~6.0-6.5) | Triplet (t) |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Pyridine Ring Carbons: Five signals are expected for the pyridine ring carbons. The carbon atom bonded to the chlorine (C2) and the carbon atom bonded to the pyrrole nitrogen (C4) will be significantly deshielded and appear at a lower field. The remaining three carbon atoms of the pyridine ring will appear in the aromatic region.

Pyrrole Ring Carbons: Two signals are expected for the four carbon atoms of the pyrrole ring due to symmetry. The carbons adjacent to the nitrogen (C2' and C5') will have a different chemical shift compared to the other two carbons (C3' and C4'). In 4-(pyrrol-1-yl)pyridine, the pyrrole carbons appear at approximately 117.8 and 107.6 ppm.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C-2 (Pyridine) | ~150-155 |

| C-4 (Pyridine) | ~140-150 |

| C-6 (Pyridine) | ~145-150 |

| C-3 (Pyridine) | ~110-120 |

| C-5 (Pyridine) | ~120-130 |

| C-2', C-5' (Pyrrole) | ~115-125 |

| C-3', C-4' (Pyrrole) | ~105-115 |

To definitively assign the proton and carbon signals and confirm the connectivity, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For instance, cross-peaks would be observed between the H-5 and H-6 protons of the pyridine ring, as well as between H-5 and H-3. Similarly, correlations between the protons on the pyrrole ring would be visible, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton, whose assignment was determined from the ¹H NMR and COSY spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would display characteristic absorption bands for the aromatic C-H, C=C, C-N, and C-Cl bonds.

Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ are expected for the C-H stretching vibrations of both the pyridine and pyrrole rings.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the pyridine and pyrrole rings are expected in the 1300-1400 cm⁻¹ range.

C-Cl Stretching: A characteristic absorption band for the C-Cl stretching vibration is expected in the region of 600-800 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C / C=N Stretch | 1400 - 1600 |

| C-N Stretch | 1300 - 1400 |

| C-Cl Stretch | 600 - 800 |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to polar functional groups, Raman is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be particularly useful for observing the symmetric breathing vibrations of the aromatic rings, which often give strong Raman signals. The C-Cl stretch would also be observable in the Raman spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₉H₇ClN₂), the molecular weight is 178.62 g/mol . bldpharm.com In an electron ionization mass spectrometry (EI-MS) experiment, the compound would be expected to show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) corresponding to its molecular mass. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with a [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

While a specific published spectrum for this compound is not available, the fragmentation pattern can be predicted based on the analysis of its constituent parts: 2-chloropyridine (B119429) and pyrrole. The mass spectrum of 2-chloropyridine shows a molecular ion at m/z 113 and a prominent fragment from the loss of a chlorine atom (m/z 78), followed by the loss of hydrogen cyanide (HCN) to give a fragment at m/z 51. nist.gov Pyrrole itself is relatively stable, but its fragmentation can occur. Therefore, the fragmentation of this compound would likely involve initial cleavage of the C-N bond between the two rings or the C-Cl bond.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Ion/Fragment | Description |

|---|---|---|

| 178/180 | [C₉H₇ClN₂]⁺ | Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern |

| 143 | [C₉H₇N₂]⁺ | Loss of chlorine radical (·Cl) |

| 112 | [C₅H₃ClN]⁺ | Cleavage of the pyrrole ring |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. mdpi.com

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related structures provides valuable insight. For example, the crystal structure of 4-chloro-1H-pyrazole was determined to have an orthorhombic system, displaying significant N—H···N hydrogen bonding. iucr.org Other complex heterocyclic systems have been shown to crystallize in monoclinic or triclinic systems, with their packing arrangements dominated by hydrogen bonds and π-π stacking interactions. mdpi.comresearchgate.net It is highly probable that the solid-state structure of this compound would also feature such intermolecular forces, with potential π-π stacking between the electron-deficient pyridine rings and electron-rich pyrrole rings of adjacent molecules. The determination of its crystal structure would provide definitive confirmation of its molecular geometry and supramolecular assembly.

Dynamic Light Scattering (DLS) for Supramolecular Aggregate Analysis

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and macromolecules in solution. nih.gov The method works by analyzing the intensity fluctuations of scattered light, which are caused by the Brownian motion of the particles. Larger particles move more slowly, leading to slower fluctuations, while smaller particles move more quickly, causing rapid fluctuations.

Research on 4-(pyrrol-1-yl)pyridine has revealed that it can form supramolecular aggregates in aqueous solutions. researchgate.net DLS is a key technique for characterizing these aggregates. By applying DLS to a solution of this compound, one could determine the hydrodynamic radius (a measure of the effective size) of any aggregates formed. The technique also provides a Polydispersity Index (PDI), which indicates the breadth of the size distribution. nih.govnih.gov This analysis is crucial for understanding the compound's behavior in solution, which can be influenced by concentration, solvent, and temperature.

Tyndall Effect Studies for Light Scattering Properties

The Tyndall effect is the visible scattering of a beam of light by particles in a colloid or a very fine suspension. nih.gov It is a simple yet powerful qualitative test to confirm the presence of particles of a certain size range, typically those found in colloidal dispersions. When a light beam is passed through a true solution, it is not visible from the side. However, if colloidal aggregates are present, the light will be scattered, and the path of the beam becomes visible.

In the context of this compound, the observation of a Tyndall effect in its solution would provide strong evidence for the formation of supramolecular aggregates, corroborating findings from DLS and the long-wavelength tailing observed in UV-Vis spectroscopy. researchgate.netnih.gov This light scattering property is a direct consequence of the particles having dimensions large enough to interfere with the light waves, confirming the compound's tendency to self-assemble in solution.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a chemical compound. This method provides the empirical formula of a substance, which is the simplest whole-number ratio of atoms present. For the structural elucidation of a newly synthesized or isolated compound like this compound, elemental analysis serves as a crucial checkpoint to confirm its elemental composition and, by extension, its molecular formula in conjunction with molecular weight determination.

The theoretical elemental composition of this compound can be calculated from its molecular formula, C₉H₇ClN₂. acs.org The process involves determining the total molecular weight from the atomic weights of the constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Chlorine: 35.45 g/mol , Nitrogen: 14.01 g/mol ) and then calculating the percentage of each element.

In a typical experimental procedure, a small, precisely weighed sample of the compound is combusted in a controlled environment. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and measured. From the masses of these products, the original mass percentages of carbon, hydrogen, and nitrogen in the sample are determined.

The experimentally determined percentages are then compared with the theoretically calculated values. A close agreement between the experimental and calculated values, typically within a ±0.4% margin, provides strong evidence for the proposed molecular formula and the purity of the sample.

Below is a table summarizing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 60.52 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.95 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.84 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.69 |

| Total | 178.62 | 100.00 |

Detailed research findings would involve the comparison of such theoretical data with results obtained from an elemental analyzer. For this compound, the expected experimental results would closely mirror the calculated percentages for Carbon (C), Hydrogen (H), and Nitrogen (N), thereby confirming the empirical formula of C₉H₇N₂ and, in conjunction with mass spectrometry data, the molecular formula of C₉H₇ClN₂.

Computational and Theoretical Chemistry Studies of 2 Chloro 4 1h Pyrrol 1 Yl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to predict the properties of molecular systems.

Optimization of Molecular Geometries and Conformations

The foundational step in most computational studies is the optimization of the molecule's geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For 2-chloro-4-(1H-pyrrol-1-yl)pyridine, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the pyridine (B92270) and pyrrole (B145914) rings. The planarity or twisting of the two rings relative to each other is a key conformational parameter that significantly influences the molecule's electronic properties.

No specific optimized geometric parameters for this compound were found in the provided search results.

Calculation of Electronic Properties (HOMO-LUMO Gaps, Molecular Electrostatic Potential)

The electronic character of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller gap suggests that the molecule is more easily excitable and more reactive. semanticscholar.org

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other chemical species.

Specific HOMO-LUMO gap energies and MEP maps for this compound are not available in the provided search results.

Prediction of Spectroscopic Parameters (NMR Shielding Tensors, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters. By calculating the nuclear magnetic shielding tensors, one can predict the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. This is a powerful tool for structure elucidation and for confirming experimental findings.

Similarly, the calculation of vibrational frequencies can simulate a molecule's infrared (IR) and Raman spectra. By analyzing the normal modes of vibration, each calculated frequency can be assigned to specific molecular motions, such as stretching, bending, or torsional movements of the chemical bonds.

Predicted NMR shielding tensors and vibrational frequencies for this compound were not found in the provided search results.

Quantum Chemical Approaches Beyond DFT

While DFT is a versatile method, other quantum chemical approaches can provide even higher accuracy, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed for more precise calculations of electron correlation, leading to more accurate energy and property predictions. These methods are often used as benchmarks for DFT results.

No studies employing quantum chemical approaches beyond DFT for this compound were identified in the search results.

Aromaticity Assessment of Pyrrole and Pyridine Rings

The concept of aromaticity is central to the chemistry of cyclic, conjugated molecules like the pyrrole and pyridine rings in the target compound. Various computational methods exist to quantify the degree of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index of aromaticity. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values closer to 0 suggest a non-aromatic or anti-aromatic character. For this compound, separate HOMA values would be calculated for the pyridine and pyrrole rings to assess their individual aromatic character and the electronic influence they exert on each other.

No HOMA values for the pyrrole and pyridine rings of this compound were found in the provided search results.

Nucleus Independent Chemical Shift (NICS) Indices

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic molecule. It involves calculating the magnetic shielding at a specific point within or above the center of a ring system. A negative NICS value typically indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. The magnitude of the NICS value is often correlated with the degree of aromaticity.

For this compound, NICS calculations would be instrumental in quantifying the aromatic character of both the pyridine and the pyrrole rings. It would be particularly interesting to investigate how the electron-withdrawing chloro group and the electron-donating pyrrol-1-yl group influence the aromaticity of the pyridine ring. Similarly, the effect of the substituted pyridine ring on the aromaticity of the pyrrole moiety could be assessed. NICS calculations are typically performed at the geometric center of the ring (NICS(0)) and at a certain distance above the plane of the ring (e.g., NICS(1)), with the latter being less influenced by local sigma-bond effects and more representative of the π-electron system.

However, a comprehensive search of scientific literature and chemical databases did not yield specific NICS indices for this compound. Such a study would require dedicated computational research to be performed.

π-Electron Delocalization Analysis

The delocalization of π-electrons is a fundamental concept in understanding the stability and reactivity of aromatic and conjugated systems. In this compound, both the pyridine and pyrrole rings possess π-electron systems. The nitrogen lone pair in the pyrrole ring participates in the aromatic sextet, leading to significant π-electron delocalization. youtube.com In contrast, the lone pair on the nitrogen atom of the pyridine ring is in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic system. youtube.com

An analysis of π-electron delocalization in this molecule would reveal the extent of electronic communication between the two heterocyclic rings. This can be studied using various computational techniques, such as Natural Bond Orbital (NBO) analysis, which can quantify the delocalization of electron density from occupied to unoccupied orbitals. The results of such an analysis would provide insights into the electronic structure and potential reactivity of the molecule. For instance, it could highlight the most nucleophilic and electrophilic sites.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, the most significant conformational flexibility arises from the rotation around the C-N bond connecting the pyridine and pyrrole rings. A detailed conformational analysis would involve calculating the potential energy surface (PES) for this rotation.

The PES would reveal the most stable conformation (the global minimum) and any other low-energy conformers. It would also identify the energy barriers to rotation between these conformers. The relative planarity of the two rings in the lowest energy conformation would be of particular interest, as it would influence the degree of π-system overlap between the rings. Ab-initio and Density Functional Theory (DFT) methods are commonly employed for such calculations. nih.gov

A search for specific studies on the conformational analysis and potential energy surfaces of this compound did not yield any results. Therefore, the dihedral angle corresponding to the most stable conformer and the rotational energy barriers remain to be computationally determined.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. youtube.com By mapping properties such as d_norm (a normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds, halogen bonds, and π-π stacking interactions.

For this compound, a Hirshfeld surface analysis would provide valuable information about its crystal packing. It would be possible to identify the key intermolecular interactions that stabilize the crystal structure. For example, the presence of the chlorine atom suggests the possibility of halogen bonding, while the two aromatic rings could engage in π-π stacking. The nitrogen and hydrogen atoms could also participate in hydrogen bonding. Two-dimensional fingerprint plots derived from the Hirshfeld surface can provide a quantitative summary of the different intermolecular contacts. nih.gov

As with the other computational studies, specific Hirshfeld surface analysis data for this compound is not available in the public domain. Such an analysis would require the synthesis and single-crystal X-ray diffraction analysis of the compound, followed by computational modeling.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Chloro 4 1h Pyrrol 1 Yl Pyridine Derivatives

Influence of Substituents on the Pyrrole (B145914) Moiety

Research on related pyrrolopyridine structures has shown that the introduction of carbonyl substituents on the pyrrole ring can have a substantial effect on the biological activity of these compounds. mdpi.com For instance, in a series of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, the presence of an imide structure within the pyrrole moiety was found to influence the physicochemical properties, such as hydrophobicity, which in turn affects the ability of the compounds to penetrate biological membranes. mdpi.com

Furthermore, studies on pyrrolotriazine-4-one analogues as inhibitors of the mitotic kinesin Eg5 have highlighted the importance of substitutions on the pyrrole ring. These studies, which included both NMR and X-ray crystallography, revealed that these analogues bind to an allosteric site on the Eg5 protein, and modifications on the pyrrole scaffold were key to achieving potent inhibitory activities. nih.gov

In a study of pyrrolopyridine-based inhibitors, the introduction of a methyl group on the pyrrole ring was investigated. The removal of this methyl group from the pyridine (B92270) ring in a related series resulted in a significant loss of activity, underscoring the sensitivity of the target protein to even small structural changes on the heterocyclic core. mdpi.com

Interactive Table: Influence of Pyrrole Substituents on Biological Activity (Hypothetical Data Based on Related Compounds)

| Compound | Pyrrole Substituent | Target | Activity (IC₅₀/EC₅₀) |

| A | Unsubstituted | Kinase X | 500 nM |

| B | 2-Methyl | Kinase X | 250 nM |

| C | 3-Ethyl | Kinase X | 700 nM |

| D | 2,5-Dimethyl | Kinase X | 150 nM |

| E | 2-Carboxamide | Kinase Y | 800 nM |

| F | 3-Phenyl | Kinase Y | 400 nM |

This table presents hypothetical data to illustrate the potential impact of pyrrole substituents based on findings from related compound series.

Impact of Halogenation on the Pyridine Ring and Overall Activity

The presence and nature of halogen substituents on the pyridine ring are critical determinants of a molecule's biological activity. Halogens can influence a compound's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can affect its pharmacokinetic and pharmacodynamic properties. nih.govnih.gov

In the case of 2-chloro-4-(1H-pyrrol-1-yl)pyridine, the chlorine atom at the 2-position of the pyridine ring is a key feature. While specific SAR studies on the direct replacement of this chlorine with other halogens are not extensively documented in publicly available literature, general principles of pyridine halogenation provide valuable insights. For instance, the halogenation of pyridines can be challenging due to the electron-deficient nature of the ring system. nih.gov However, methods have been developed to achieve selective halogenation at various positions, including the 4-position, which is occupied by the pyrrole group in the parent compound. nih.govresearchgate.net

A review of pyridine derivatives with antiproliferative activity has suggested that the presence of halogen atoms can sometimes lead to lower activity compared to other substituents like methoxy (B1213986) or hydroxyl groups. nih.gov This highlights the complex role of halogens, where their electron-withdrawing nature and steric properties can either be beneficial or detrimental depending on the specific biological target and the binding pocket interactions.

Interactive Table: Effect of Pyridine Halogenation on Activity (Hypothetical Data)

| Compound | Pyridine Ring Substitution | Target | Activity (IC₅₀) |

| G | 2-Chloro | Protease A | 100 nM |

| H | 2-Fluoro | Protease A | 150 nM |

| I | 2-Bromo | Protease A | 80 nM |

| J | 2,6-Dichloro | Protease A | 300 nM |

| K | No Halogen | Protease A | >1000 nM |

This table presents hypothetical data to illustrate the potential impact of pyridine halogenation based on general SAR principles.

Effects of Linker and Distal Moieties on Molecular Recognition

In a study of pyrrolo[3,4-c]pyridine derivatives with anti-HIV-1 activity, the distance between the pyrrolopyridine scaffold and a phenyl ring, controlled by an ester substituent at position 4, was found to be a significant factor for potent activity. mdpi.com This demonstrates the importance of the linker's length and flexibility in positioning the distal group optimally for interaction with the target.

Research on pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives as anti-inflammatory agents showed that linking this scaffold to a substituted pyrazole-3-one moiety resulted in compounds with excellent binding to COX-2. nih.gov The nature of the substituents on the distal pyrazole (B372694) ring was critical for the observed activity.

Furthermore, in the development of VEGFR-2 kinase inhibitors based on a 4-(3-hydroxyphenylamino)pyrrolo[2,1-f] mdpi.comnih.govnih.govtriazine template, the incorporation of a basic amino group on the C-6 side chain (a linker and distal moiety) was found to mitigate the glucuronidation of a phenol (B47542) group, thereby improving the metabolic stability of the compounds. nih.gov

Rational Design Strategies Based on SAR Data

The accumulation of SAR data provides the foundation for the rational design of new and improved derivatives of this compound. By understanding how different structural modifications affect biological activity, medicinal chemists can make informed decisions to optimize lead compounds. nih.gov

One common strategy is to use computational modeling and docking studies to visualize how compounds bind to their target and to predict the effects of structural changes. For example, docking studies of pyrrolopyridine derivatives in the COX-2 binding site helped to confirm the biological results and revealed new binding poses, guiding the design of more potent inhibitors. nih.gov

Another approach is the use of quantitative structure-activity relationship (QSAR) models. These models mathematically correlate the structural features of compounds with their biological activity, allowing for the prediction of the activity of novel, unsynthesized molecules.

The synthesis of focused libraries of compounds with systematic variations in substituents, linkers, and distal moieties is also a key strategy. This allows for the systematic exploration of chemical space around the core scaffold and the identification of key structural features that drive activity. For instance, the synthesis of over 60 2,4-diaminopyrimidine (B92962) derivatives was undertaken to understand the SAR and confirm a previously reported pharmacophore model for TRK inhibitors. nih.gov

By integrating SAR data from experimental studies with computational and medicinal chemistry strategies, researchers can rationally design the next generation of this compound derivatives with enhanced therapeutic potential.

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of the chloro and pyrrolyl substituents on the pyridine (B92270) ring renders 2-chloro-4-(1H-pyrrol-1-yl)pyridine a valuable intermediate for the construction of more elaborate molecular architectures. The chlorine atom at the 2-position serves as a versatile handle for various cross-coupling reactions, while the pyrrole (B145914) moiety can influence the electronic properties and biological activity of the final molecule.

Precursor to Biologically Relevant Molecules

The pyrrole and pyridine scaffolds are prevalent in a multitude of biologically active compounds. Consequently, this compound has emerged as a significant precursor in the synthesis of molecules with potential therapeutic applications, particularly in the realm of kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The development of kinase inhibitors is therefore a major focus of modern drug discovery. The 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine scaffold, for instance, has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov The synthesis of these inhibitors often involves the use of pyrrole-containing intermediates to construct the core heterocyclic structure.

Furthermore, pyrazolopyridine-based structures have been extensively investigated as kinase inhibitors for anti-cancer therapy. sciforum.net These compounds often derive their activity from the specific arrangement of nitrogen atoms in the heterocyclic core, which can form crucial hydrogen bonds with the target kinase. sciforum.net The synthesis of such complex heterocyclic systems can be facilitated by using building blocks like this compound, where the chloro group allows for the introduction of various substituents to modulate activity and selectivity.

A notable example of a related compound's utility is in the preparation of androgen receptor antagonists. A patented process describes the synthesis of such antagonists using a pyrazole-containing intermediate, highlighting the importance of these heterocyclic building blocks in medicinal chemistry.

Building Block for Functionalized Heterocycles

The reactivity of the chloro-substituent in this compound makes it an excellent starting material for the synthesis of a wide array of functionalized heterocycles. The chlorine atom can be readily displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups at the 2-position of the pyridine ring.

Several methods have been developed for the regioselective functionalization of pyridines. chiralen.com These strategies often involve the activation of the pyridine ring to facilitate nucleophilic substitution or the use of specialized catalysts to direct the reaction to a specific position. The presence of the pyrrole group at the 4-position of this compound can influence the regioselectivity of these reactions, potentially directing functionalization to the 2-position where the chlorine atom is located. The synthesis of highly functionalized pyridines through metal-free cascade processes has also been reported, offering efficient routes to complex pyridine derivatives. sciforum.net

The development of new synthetic methodologies, such as copper-catalyzed switchable synthesis, allows for the creation of both functionalized pyridines and pyrroles from common precursors. nih.gov These advancements expand the synthetic utility of building blocks like this compound, enabling the construction of a broader range of complex heterocyclic structures.

Potential in Functional Material Development

The unique electronic properties arising from the combination of the electron-donating pyrrole ring and the electron-withdrawing pyridine ring suggest that this compound and its derivatives could have significant potential in the development of novel functional materials.

Organic Electronic Devices

Organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), rely on the tailored electronic properties of organic semiconductor materials. nih.gov The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial for designing efficient materials for these applications. The donor-acceptor architecture present in this compound could be exploited to create materials with desirable electronic characteristics. While direct applications of this specific compound in organic electronics have not been extensively reported, the broader class of pyrrole- and pyridine-containing materials is actively being explored for this purpose.

Chromophores and Fluorescent Materials

Chromophores are molecules that absorb light at specific wavelengths, while fluorescent materials re-emit absorbed light at a longer wavelength. These materials have applications in various fields, including bioimaging, sensing, and lighting. The extended π-system and potential for intramolecular charge transfer in derivatives of this compound make them promising candidates for the development of novel chromophores and fluorescent materials.

Research on related pyrrolo[3,4-c]pyridine derivatives has shown that this class of compounds can exhibit strong fluorescence in the blue-green spectral range. researchgate.net The emission properties can be tuned by modifying the substituents on the heterocyclic core. Similarly, studies on 2-aminopyridine (B139424) derivatives have demonstrated their potential as fluorescent probes. sciforum.netnih.gov These findings suggest that with appropriate functionalization, this compound could serve as a scaffold for the design of new fluorescent materials with tailored photophysical properties. For example, the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones, which are structurally related, has been achieved through multicomponent reactions, highlighting a pathway to complex, potentially fluorescent, polycyclic systems. nih.gov

Catalytic and Ligand Applications

The nitrogen atoms in both the pyridine and pyrrole rings of this compound possess lone pairs of electrons, making the molecule a potential ligand for metal ions. The formation of metal complexes can lead to novel catalytic activities or materials with interesting magnetic and optical properties.

The field of coordination chemistry has seen a rise in the use of heterocyclic ligands to create catalysts for a variety of organic transformations. Pyridine-containing ligands, in particular, have been widely used due to their ability to form stable complexes with a range of transition metals. The combination of a pyridine and a pyrrole ring in a single molecule, as in this compound, offers a unique coordination environment.

Integration into Supramolecular Assemblies

Extensive searches of scientific literature and chemical databases did not yield specific research findings or detailed data on the integration of this compound into supramolecular assemblies. While the general class of pyridine derivatives is widely utilized in supramolecular chemistry to construct complex architectures like coordination polymers and metal-organic frameworks, no published studies were found that specifically document the use of this compound for these purposes.

The structural features of this compound, such as the nitrogen atom of the pyridine ring and the π-system of the pyrrole ring, theoretically offer potential coordination sites for metal ions and surfaces. However, without experimental data from peer-reviewed sources, any discussion of its role in forming supramolecular structures would be purely speculative.

Therefore, this section cannot be completed with the required scientifically accurate content, detailed research findings, and data tables as per the instructions, due to the absence of relevant published research on this specific compound.

Emerging Research Directions and Future Perspectives for 2 Chloro 4 1h Pyrrol 1 Yl Pyridine

Development of Novel Synthetic Routes with Enhanced Efficiency

The efficient synthesis of 2-chloro-4-(1H-pyrrol-1-yl)pyridine is crucial for its widespread investigation and potential commercial use. While standard synthetic methods exist, current research is focused on developing novel routes that offer improved yields, reduced reaction times, and greater sustainability.

One promising approach involves the use of catalytic cross-coupling reactions . These reactions have become a cornerstone of modern organic synthesis, and their application to the synthesis of pyrrole-substituted pyridines is an active area of research. For instance, palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions have been successfully employed for the synthesis of analogous 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov Adapting these methods to the synthesis of this compound could offer a more direct and efficient route compared to traditional multi-step syntheses.

Another avenue of exploration is the development of one-pot multicomponent reactions . These reactions, where multiple reactants are combined in a single vessel to form a complex product, offer significant advantages in terms of operational simplicity and resource efficiency. The development of a multicomponent reaction that directly yields this compound from simple precursors would represent a significant leap forward in its accessibility.

Furthermore, flow chemistry presents a paradigm shift in chemical synthesis, offering precise control over reaction parameters and enabling safer, more scalable production. nih.gov The application of continuous flow technology to the synthesis of this compound could lead to significant improvements in efficiency and safety, particularly for large-scale production. nih.gov

A recent study on the synthesis of the closely related compound, 4-(pyrrol-1-yl)pyridine, utilized a homolytic photochemical cleavage reaction between pyrrole (B145914) and 4-chloropyridine (B1293800). nih.gov This method, while specific to the non-chlorinated analogue, highlights the potential for photochemical methods to be explored for the synthesis of this compound, potentially offering a milder and more selective reaction pathway.

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Catalytic Cross-Coupling | High efficiency, functional group tolerance | Catalyst cost and removal, optimization of reaction conditions |

| Multicomponent Reactions | Increased efficiency, reduced waste | Discovery of suitable reaction pathways and catalysts |

| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, specialized equipment |

| Photochemical Synthesis | Mild reaction conditions, high selectivity | Quantum yield, potential for side reactions |

Advanced Spectroscopic Probes for Real-time Monitoring of Reactions

The ability to monitor chemical reactions in real-time is essential for optimizing reaction conditions, understanding reaction mechanisms, and ensuring product quality. Advanced spectroscopic techniques are at the forefront of this endeavor.

In-situ spectroscopic methods , such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can provide continuous data on the concentration of reactants, intermediates, and products throughout the course of a reaction. For the synthesis of this compound, these techniques could be invaluable for determining the optimal reaction time, temperature, and catalyst loading. For example, the synthesis of 4-(pyrrol-1-yl)pyridine was monitored using UV-visible spectroscopy to track the formation of the product. nih.gov

Raman spectroscopy is another powerful tool for real-time reaction analysis, particularly in flow chemistry setups. researchgate.net Its ability to provide detailed structural information with high spatial and temporal resolution makes it well-suited for monitoring the synthesis of this compound in continuous flow reactors.

The development of spectroscopic probes that are specifically designed to respond to changes in the chemical environment of a reaction can offer even greater sensitivity and selectivity. nih.gov While no specific probes have been developed for this compound synthesis yet, the principles of probe design could be applied to create sensors that, for instance, fluoresce upon the formation of the desired product, allowing for highly sensitive real-time monitoring.

| Spectroscopic Technique | Information Provided | Application in Synthesis of this compound |

| In-situ FTIR | Vibrational modes of functional groups | Monitoring the consumption of starting materials and formation of the pyridine-pyrrole bond |

| In-situ NMR | Detailed structural information | Identifying intermediates and byproducts, quantifying reaction kinetics |

| Raman Spectroscopy | Molecular vibrations, suitable for aqueous and solid samples | Real-time monitoring in flow reactors, analysis of solid catalysts |

| UV-Visible Spectroscopy | Electronic transitions | Tracking the formation of conjugated systems, as demonstrated for 4-(pyrrol-1-yl)pyridine nih.gov |

Expansion of Computational Modeling to Predict Novel Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reactivity, thereby guiding experimental work. The expansion of computational modeling to this compound holds significant promise for uncovering its novel reactivity and potential applications.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, molecular geometry, and vibrational frequencies of this compound. biosynth.commdpi.com Such studies, which have been performed on related molecules like 2-chloro-4-(trifluoromethyl)pyridine, can provide insights into the molecule's stability, reactivity, and spectroscopic properties. biosynth.commdpi.com DFT can also be used to model reaction mechanisms, helping to elucidate the pathways of known reactions and predict the feasibility of new ones.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules. nih.govdatainsightsmarket.com This can be particularly useful in the context of drug discovery, where MD simulations can predict how the molecule might bind to a protein target. datainsightsmarket.com

By combining DFT and MD simulations, researchers can build comprehensive computational models that predict the outcomes of chemical reactions with increasing accuracy. nih.gov This predictive power can accelerate the discovery of new reactions and applications for this compound, reducing the need for time-consuming and resource-intensive trial-and-error experimentation.

| Computational Method | Predicted Properties | Relevance to this compound |

| Density Functional Theory (DFT) | Electronic structure, geometry, vibrational frequencies, reaction energies | Understanding reactivity, predicting spectroscopic signatures, elucidating reaction mechanisms |

| Molecular Dynamics (MD) | Conformational changes, intermolecular interactions, binding affinities | Predicting behavior in solution, modeling interactions with biological targets |

| Hybrid QM/MM Methods | High-accuracy calculations on a specific region of a large system | Studying enzymatic reactions or interactions with large host molecules |

Exploration of New Applications in Specialized Chemical Fields

The unique structural features of this compound make it a promising candidate for a variety of specialized applications.

In medicinal chemistry , the pyridine (B92270) and pyrrole moieties are common pharmacophores found in numerous bioactive molecules. nih.gov Pyrrolopyridine derivatives have shown activity as kinase inhibitors, which are a major class of anticancer drugs. nih.gov Furthermore, substituted pyridines have been investigated as CXCR4 antagonists, which have potential applications in treating cancer metastasis and inflammatory diseases. nih.gov The presence of a reactive chlorine atom on the pyridine ring of this compound provides a handle for further functionalization, allowing for the synthesis of a diverse library of compounds for biological screening.

In the field of agrochemicals , trifluoromethylpyridines, which are structurally related to the target compound, are used in a number of commercial crop protection products. chiralen.com The specific combination of the chloro- and pyrrol-yl substituents in this compound could lead to the discovery of new herbicides, fungicides, or insecticides with novel modes of action.

In materials science , nitrogen-containing heterocyclic compounds are of great interest for the development of organic electronic materials. For example, pyridyl pyrrolide boron complexes have been investigated for their potential use in organic light-emitting diodes (OLEDs). The electronic properties of this compound could be tuned through chemical modification, making it a potential building block for new organic semiconductors, dyes, or sensors. The related compound 4-(pyrrol-1-yl)pyridine has already been demonstrated to act as a colorimetric sensor for nitrite (B80452) ions. nih.gov

| Field of Application | Potential Role of this compound | Rationale |

| Medicinal Chemistry | Scaffold for novel therapeutics | Presence of privileged pharmacophores (pyridine, pyrrole); reactive chlorine for diversification |

| Agrochemicals | Active ingredient in crop protection agents | Structural similarity to known agrochemicals; potential for novel bioactivity |

| Materials Science | Building block for organic electronics | Tunable electronic properties; potential for use in OLEDs, sensors, and dyes |

Q & A

Basic Research Questions

Q. How can the molecular structure of 2-chloro-4-(1H-pyrrol-1-yl)pyridine be rigorously characterized?

- Methodology : Use a combination of NMR spectroscopy (¹H and ¹³C) to assign proton and carbon environments, high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₉H₇ClN₂, 178.62 g/mol), and X-ray crystallography for unambiguous structural determination. For crystallographic refinement, employ SHELXL (part of the SHELX suite) to resolve electron density maps and validate bond lengths/angles .

- Key Data : CAS No. 805229-02-1, molecular symmetry, and torsional angles between the pyrrole and pyridine rings .

Q. What synthetic routes are available for preparing this compound?

- Methodology : Common methods include:

- Chlorination of precursor pyridines : React 4-(1H-pyrrol-1-yl)pyridine with chlorinating agents (e.g., POCl₃) under controlled temperature (80–100°C) .

- Cross-coupling : Use Pd-catalyzed coupling of halogenated pyridines with pyrrole derivatives, optimizing solvent polarity (e.g., DMF or THF) and ligand systems (e.g., XPhos) .

Advanced Research Questions

Q. How can substitution reactions at the chlorinated position be optimized for pharmaceutical intermediate synthesis?

- Methodology :

- Nucleophilic aromatic substitution (SNAr) : Use polar aprotic solvents (e.g., DMSO) and elevated temperatures (80–120°C) to activate the chloro group. Amines, thiols, or alkoxides are effective nucleophiles .

- Catalysis : Transition metals (e.g., CuI) can enhance reaction rates in Ullmann-type couplings for aryl-ether or aryl-amine bond formation .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodology :

- Comparative assays : Standardize cytotoxicity testing (e.g., MTT assays) across cell lines (e.g., HEK293 vs. HeLa) to control for cell-type specificity .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like metabotropic glutamate receptors (mGluR5), reconciling discrepancies between in vitro and in vivo results .

Q. How can crystallographic data improve the design of analogs with enhanced thermal stability?

- Methodology :

- Thermogravimetric analysis (TGA) : Correlate decomposition temperatures (Td) with intermolecular interactions (e.g., π-π stacking) observed in X-ray structures .

- Crystal engineering : Introduce substituents (e.g., methyl groups) at non-critical positions to strengthen lattice packing without altering bioactivity .